molecular formula C11H9FN2O2 B6364130 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111113-51-9

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6364130
CAS RN: 1111113-51-9
M. Wt: 220.20 g/mol
InChI Key: KTODKPSHVKEUSP-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% (5-F2MPH-95) is a fluorinated pyrimidine derivative with potential applications in scientific research and clinical studies. 5-F2MPH-95 has been found to have a wide range of biochemical and physiological effects, which could be useful for various laboratory experiments.

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibition, gene expression, and protein-protein interactions. In addition, 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% has been used in the study of drug metabolism and pharmacokinetics. It has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system.

Mechanism of Action

The exact mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is thought to act as an inhibitor of several enzymes, including cytochrome P450 enzymes and monoamine oxidase. In addition, it has been shown to interact with several proteins, including the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% have been studied in both in vitro and in vivo models. In vitro studies have shown that 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% is able to inhibit the activity of several enzymes, including cytochrome P450 enzymes and monoamine oxidase. In addition, it has been shown to interact with several proteins, including the dopamine transporter and the serotonin transporter. In vivo studies have shown that 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% is able to reduce the activity of the dopamine transporter and the serotonin transporter, which can lead to an increase in dopamine and serotonin levels in the brain.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments is that it is a relatively inexpensive and easy to synthesize compound. In addition, it has been found to have a wide range of biochemical and physiological effects, which could be useful for various laboratory experiments. However, there are some limitations to using 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments. For example, the exact mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood, and the compound has not been extensively studied in humans.

Future Directions

There are several potential future directions for 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% research. One potential direction is to further investigate the biochemical and physiological effects of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% in humans. In addition, further research could be conducted to investigate the exact mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% and to develop new synthetic methods for the compound. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95%. Finally, additional research could be conducted to investigate the potential toxicological effects of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95%.

Synthesis Methods

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% was first reported in 2011 by a team of researchers at the University of Tokyo. The synthesis method involves a series of steps, including the reaction of 5-fluoro-2-methoxyphenol with 2-hydroxypyrimidine in the presence of a catalytic amount of sodium hydroxide. The resulting product is then purified by column chromatography and recrystallized from ethanol. The final product is a white solid with a purity of 95%.

properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-16-10-3-2-8(12)4-9(10)7-5-13-11(15)14-6-7/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTODKPSHVKEUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680840
Record name 5-(5-Fluoro-2-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine

CAS RN

1111113-51-9
Record name 5-(5-Fluoro-2-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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